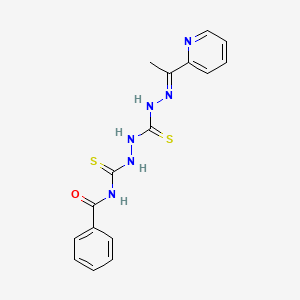

Carbonothioic dihydrazide, N''-((benzoylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

Historical Context of Thiocarbohydrazide Chemistry

Thiocarbohydrazide (TCH), the foundational precursor to carbonothioic dihydrazide derivatives, was first synthesized in the early 20th century through the reaction of carbon disulfide with hydrazine. Its molecular structure—a thiocarbonyl core flanked by two hydrazine groups—enables versatile reactivity, particularly in forming stable complexes with transition metals. Early applications of TCH were limited to niche areas such as electron microscopy, where it served as a staining agent to enhance image contrast by depositing electron-opaque materials.

The 1920s marked a pivotal shift when researchers began exploring TCH’s potential in organic synthesis. The seminal work of Stolle and colleagues in 1925 demonstrated the condensation of TCH with aldehydes and ketones to form thiocarbohydrazones, a class of ligands with emerging biological and catalytic relevance. These reactions, typically conducted in polar solvents like ethanol or dimethylformamide, laid the groundwork for synthesizing structurally complex derivatives. By the 1970s, advancements in synthetic chemistry enabled the incorporation of aromatic and heteroaromatic substituents into TCH frameworks, broadening their utility in coordination chemistry.

Key Milestones in Thiocarbohydrazide Chemistry

Structural Evolution of Pyridine-Containing Thioamide Compounds

The integration of pyridine moieties into thiocarbohydrazide frameworks represents a significant advancement in thioamide chemistry. Pyridine, a six-membered heterocycle with a nitrogen atom, imparts electron-withdrawing effects and enhances metal-binding affinity, making it ideal for designing coordination complexes. Early efforts focused on condensing TCH with pyridinecarboxaldehydes, yielding symmetric ligands capable of forming stable chelates with transition metals like copper(II) and nickel(II).

A breakthrough occurred in the 1990s with the synthesis of asymmetric pyridine-containing thioamide derivatives. For instance, the reaction of TCH with 2-pyridinecarboxaldehyde and benzoyl chloride produced N''-((benzoylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide, a compound characterized by dual binding sites: a pyridyl-imine moiety and a benzoylated thioamide group. This structural configuration enables selective coordination with metal ions, facilitating applications in catalysis and biomolecular sensing.

Structural Features of Pyridine-Containing Thioamides

The structural diversification of these compounds has been further propelled by modern characterization techniques. X-ray crystallography and NMR spectroscopy have revealed that pyridine-containing derivatives adopt planar geometries in metal complexes, optimizing their interaction with biological targets or catalytic substrates. Recent studies also highlight their role in anion sensing, where the pyridyl group acts as a fluorescence quencher or enhancer depending on the bound species.

Properties

CAS No. |

127142-08-9 |

|---|---|

Molecular Formula |

C16H16N6OS2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

N-[[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]carbamothioyl]benzamide |

InChI |

InChI=1S/C16H16N6OS2/c1-11(13-9-5-6-10-17-13)19-21-16(25)22-20-15(24)18-14(23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,21,22,25)(H2,18,20,23,24)/b19-11+ |

InChI Key |

MWPBLAZQHREMNI-YBFXNURJSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC(=O)C1=CC=CC=C1)/C2=CC=CC=N2 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC(=O)C1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Biological Activity

Carbonothioic dihydrazide derivatives, particularly those incorporating benzoylamino and pyridinyl groups, have garnered attention in recent years due to their diverse biological activities. This article explores the biological activity of the compound Carbonothioic dihydrazide, N''-((benzoylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , examining its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of carbonothioic dihydrazide derivatives typically involves the reaction of thiocarbohydrazide with various aromatic aldehydes. The specific compound under consideration is synthesized through a multi-step process that includes the formation of thiazole or thiazolidine derivatives, which are then reacted with hydrazine derivatives to yield the final product.

Chemical Structure:

- Molecular Formula: C₁₅H₁₄N₄OS

- Molecular Weight: 302.36 g/mol

- IUPAC Name: N''-((benzoylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide

Antimicrobial Properties

Studies indicate that carbonothioic dihydrazide derivatives exhibit significant antimicrobial activity against various bacterial strains. The presence of the benzoylamino group enhances lipophilicity, facilitating membrane penetration and improving antibacterial effects.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high | |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate |

The mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Antioxidant Activity

The antioxidant capacity of carbonothioic dihydrazide derivatives has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. Results suggest that these compounds can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.

The antioxidant activity is attributed to the electron-donating ability of the thioxomethyl group, which stabilizes free radicals.

Enzyme Inhibition

Research indicates that carbonothioic dihydrazides may act as enzyme inhibitors. The presence of sulfur and nitrogen in their structure allows for interaction with active sites on enzymes, potentially leading to inhibition.

- Superoxide Dismutase (SOD) Activity: Compounds derived from carbonothioic dihydrazide demonstrate SOD-like activity, with inhibition percentages ranging from 30% to 70%, depending on structural modifications .

Case Studies

A recent study evaluated the efficacy of a series of carbonothioic dihydrazide derivatives against multi-drug resistant bacterial strains. The findings highlighted that certain modifications significantly enhanced antimicrobial potency and reduced cytotoxicity towards mammalian cells.

Study Findings:

- Compound Variants: Various substitutions on the aromatic ring influenced both antimicrobial and antioxidant activities.

- Comparison with Standard Drugs: The most potent derivatives showed comparable or superior activity to standard antibiotics like ciprofloxacin against E. coli and S. aureus.

Scientific Research Applications

Structure and Composition

The compound features a complex structure that includes:

- Carbonothioic dihydrazide backbone : Known for its reactivity and ability to form various derivatives.

- Benzoylamino and pyridinyl groups : These functional groups enhance the compound's biological activity and solubility.

Physical-Chemical Properties

The compound exhibits:

- High water solubility.

- Moderate vapor pressure.

- Expected high mobility in soil with low volatilization potential .

Pharmacological Applications

Carbonothioic dihydrazide derivatives have been studied for their potential therapeutic effects. Research indicates that these compounds may possess:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, making them candidates for antibiotic development.

- Anticancer Properties : Preliminary studies suggest that modifications of carbonothioic dihydrazide can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study on synthesized derivatives of carbonothioic dihydrazide demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.

Environmental Science

The environmental impact and degradation pathways of carbonothioic dihydrazide are crucial for assessing its safety. The compound is characterized by:

- Moderate Persistence : It has a moderate degradation rate in aquatic environments, which raises concerns about its accumulation in ecosystems .

- Aquatic Toxicity : Toxicity assessments indicate potential risks to aquatic life, with estimated LC50 values suggesting harmful effects on fish and invertebrates at relatively low concentrations .

Environmental Impact Assessment

Research conducted under the HPV Challenge Program identified gaps in data regarding the biodegradation rates of carbonothioic dihydrazide, indicating a need for further studies to understand its long-term ecological effects.

Synthetic Chemistry

In synthetic chemistry, carbonothioic dihydrazide serves as a versatile building block for creating novel compounds. Its ability to react with various electrophiles allows for the synthesis of:

- Thiadiazole Derivatives : These derivatives have been linked to diverse biological activities, including anti-inflammatory and antimicrobial properties .

- Complex Organic Molecules : The compound can be utilized in multi-step synthesis processes to create complex organic structures used in pharmaceuticals.

Example Synthesis Pathway

A common synthetic route involves reacting carbonothioic dihydrazide with aldehydes to form oligomeric products. This method has been explored for its efficiency in producing compounds with enhanced biological activity .

Comparison with Similar Compounds

Thiocarbohydrazones with Adamantane/Ferrocene Substituents

- Example Compounds :

- N′-(Adamantan-2-ylidene)hydrazinecarbothiohydrazide (4)

- 2-(Ferrocenyl-1-ylidene)hydrazinecarbothiohydrazide (5)

- Synthesis: These compounds are synthesized by condensing carbonothioic dihydrazide with 2-adamantanone or acetylferrocene in ethanol under heating, yielding 65–85% .

- Key Differences: The adamantane and ferrocene groups introduce bulkiness and redox activity, respectively, which are absent in the target compound.

Disubstituted Carbohydrazides

- Example Compound: (1E,5E)-1-(2-Hydroxybenzylidene)-5-(1-(pyridin-2-yl)ethylidene)carbonohydrazide (2)

- Synthesis: Derived from mono-substituted precursors via condensation, confirmed by X-ray crystallography .

- Key Differences: The hydroxybenzylidene group in compound 2 provides additional hydrogen-bonding sites, whereas the benzoylamino thioxomethyl group in the target compound offers thioamide-based reactivity .

Physicochemical Properties

Coordination Chemistry

- The target compound’s pyridinyl group enhances its ability to form stable metal complexes (e.g., with Co(II), Ni(II), Cu(II)), similar to simpler thiocarbohydrazides .

- Comparison: Adamantane and ferrocene derivatives lack strong N-donor sites, limiting their use in metal coordination compared to the target compound .

Corrosion Inhibition

- Adamantane and ferrocene derivatives exhibit 70–85% inhibition efficiency for C-steel in acidic media at 200 mg/L .

- Comparison : The target compound’s aromatic substituents may improve adsorption on metal surfaces via π-electrons, but experimental data are needed to confirm efficacy .

Antitubercular Activity

- Comparison: The benzoylamino group may improve membrane penetration compared to hydroxyl or aliphatic groups in other derivatives .

Polymorphism and Solid-State Behavior

Preparation Methods

Synthesis of Thiocarbohydrazide

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazine hydrate + CS2 | Stirring at 0-5 °C, aqueous | Formation of thiocarbohydrazide |

| 2 | Filtration and drying | Room temperature | Pure thiocarbohydrazide powder |

Thiocarbohydrazide is prepared by reacting hydrazine hydrate with carbon disulfide in aqueous medium at low temperature to avoid side reactions. The product precipitates and is filtered and dried.

Condensation with Benzoylamino Thioxomethyl Derivative

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Thiocarbohydrazide + benzoyl chloride | In presence of base (e.g., pyridine), solvent (e.g., ethanol), reflux | Formation of N''-((benzoylamino)thioxomethyl) intermediate |

| 2 | Purification | Recrystallization or chromatography | Pure intermediate compound |

The benzoylamino thioxomethyl intermediate is synthesized by acylation of thiocarbohydrazide with benzoyl chloride under basic conditions, typically in ethanol or similar solvents.

Final Condensation with 2-Pyridinyl Ethylidene

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Intermediate + 2-pyridinecarboxaldehyde | Reflux in ethanol or methanol, acid catalyst (optional) | Formation of N'''-((1E)-1-(2-pyridinyl)ethylidene) derivative |

| 2 | Isolation and purification | Filtration, washing, recrystallization | Target compound with high purity |

The final step involves Schiff base formation between the intermediate and 2-pyridinecarboxaldehyde, yielding the target compound with the characteristic ethylidene linkage.

Reaction Conditions and Optimization

Solvents: Ethanol, methanol, or mixtures with water are commonly used. Solvent polarity affects tautomerism and isomer ratios (E/Z), influencing yield and antioxidant properties.

Temperature: Reflux conditions (60–80 °C) are typical for condensation steps to ensure complete reaction.

Catalysts: Acid catalysts (e.g., acetic acid) may be used to promote Schiff base formation.

Purification: Recrystallization from ethanol or chromatographic techniques ensure removal of unreacted starting materials and side products.

Analytical Characterization Supporting Preparation

FT-IR Spectroscopy: Confirms formation of C=N (imine) and C=S (thiocarbonyl) bonds.

NMR Spectroscopy (1H, 13C, 2D NOESY): Provides detailed structural information, including E/Z isomer ratios and tautomeric forms.

Elemental Analysis: Validates purity and composition.

UV-Vis Spectroscopy: Used to study tautomerism and electronic transitions related to the hydrazone moiety.

Quantum Chemical Calculations: Support experimental data on isomer ratios, tautomerism, and bond dissociation energies, which are critical for understanding reaction pathways and optimizing conditions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|

| 1 | Thiocarbohydrazide synthesis | Hydrazine + CS2, aqueous, 0-5 °C | Thiocarbohydrazide (CH6N4S) | Low temperature to avoid side reactions |

| 2 | Acylation | Thiocarbohydrazide + benzoyl chloride, base, reflux | N''-((benzoylamino)thioxomethyl) intermediate | Base neutralizes HCl byproduct |

| 3 | Schiff base formation | Intermediate + 2-pyridinecarboxaldehyde, reflux, acid catalyst | Carbonothioic dihydrazide, N''-((benzoylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- | E/Z isomerism and tautomerism considerations |

Research Findings on Preparation

The presence of water in the solvent system can induce E to Z isomerization by breaking intramolecular hydrogen bonds, affecting the yield and antioxidant activity of the final compound.

Thione-thiol tautomerism plays a significant role in the stability and reactivity of the compound, influencing the bond dissociation enthalpy and radical scavenging properties.

Quantum chemical calculations (e.g., GIAO/B3LYP-6-311G++(d,p)) have been used to predict and confirm the geometrical isomer ratios and tautomeric equilibria, guiding the optimization of synthetic conditions.

The synthetic route is reproducible and yields compounds with high purity suitable for further applications in coordination chemistry and biological activity studies.

Q & A

Q. Why might computational predictions of polymorph stability conflict with experimental observations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.